(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methoxyamine hydrochloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features enable it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has potential applications as a therapeutic agent. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative states. The chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-{[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]methylidene}(methoxy)amine
- (Z)-{[4-(4-bromophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
Uniqueness
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C14H11ClN2O4 |
---|---|
Molecular Weight |
306.70 g/mol |
IUPAC Name |
(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+ |
InChI Key |
ZGTYADFJSARNOK-CXUHLZMHSA-N |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.